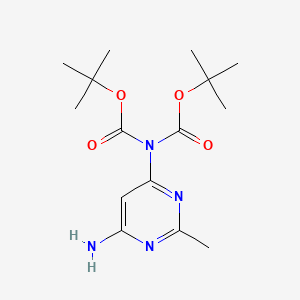

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C15H24N4O4 It is a derivative of pyrimidine and is characterized by the presence of tert-butyl groups and an amino group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors such as 2-methylpyrimidine and tert-butyl carbamate.

Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with the pyrimidine derivative.

Protection of Functional Groups: The tert-butyl groups are introduced to protect the functional groups during the synthesis process. This is achieved through reactions with tert-butyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various amines, halides, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrimidine ring, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate can be compared with other similar compounds such as:

Di-tert-butyl (6-amino-2-methylpyridine-4-yl)carbamate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)urea: Similar structure but with a urea group instead of a carbamate group.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a variety of applications in scientific research and industry.

Biological Activity

Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is characterized by its pyrimidine core, which is substituted with tert-butyl and amino groups. The synthesis typically involves:

- Formation of the Pyrimidine Ring : This is achieved through the condensation of 2-methylpyrimidine with tert-butyl carbamate.

- Introduction of the Amino Group : Nucleophilic substitution reactions are employed to introduce the amino group into the pyrimidine structure.

- Protection of Functional Groups : Tert-butyl groups are used to protect reactive sites during synthesis, enhancing stability and yield.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or activator within various biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit nitric oxide synthase (nNOS), which plays a crucial role in neurovascular signaling and can be implicated in neurodegenerative diseases .

- Modulation of Neurotransmitter Activity : Its structural features suggest potential interactions with neurotransmitter systems, particularly in the context of neuroprotection and cognitive enhancement.

In vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various in vitro models:

- Neuroprotective Effects : In studies involving neuronal cell lines, the compound was shown to reduce oxidative stress markers and enhance cell viability under conditions mimicking neurodegeneration .

| Study | Model | Findings |

|---|---|---|

| Neuronal Cell Lines | Reduced apoptosis and oxidative stress | |

| Astrocyte Cultures | Inhibition of TNF-α production | |

| Rat Models | Improved cognitive function post-treatment |

In vivo Studies

In vivo studies have also highlighted the compound's potential therapeutic effects:

- Cerebral Protection : In a rabbit model for cerebral palsy, this compound was found to prevent hypoxia-induced neuronal death .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Properties

IUPAC Name |

tert-butyl N-(6-amino-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNGOQZUIDSNRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719908 |

Source

|

| Record name | Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364663-30-8 |

Source

|

| Record name | Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.